5,7-Dimethyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)9-8(4-6)5-10-11-9/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRWRRDBAJITLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=NN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343443 | |
| Record name | 5,7-Dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43067-41-0 | |
| Record name | 5,7-Dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 5,7 Dimethyl 1h Indazole and Its Derivatives
Strategies for Indazole Core Formation and Dimethylation
The classical approaches to indazole synthesis rely on cyclization reactions of appropriately substituted benzene (B151609) precursors. The specific placement of the methyl groups at positions 5 and 7 is dictated by the structure of the starting material.
The formation of the indazole ring is the cornerstone of the synthesis. Several reliable methods have been developed, starting from substituted phenyls that already contain the 3,5-dimethyl pattern, which will correspond to the 5,7-dimethyl substitution on the final indazole product.
One common method involves the intramolecular cyclization of o-haloarylhydrazones. nih.govnih.gov For the target molecule, this would begin with a 2-halo-3,5-dimethylbenzaldehyde or a corresponding ketone. Condensation with hydrazine (B178648) would yield the necessary hydrazone precursor, which then undergoes an intramolecular nucleophilic substitution to form the indazole ring. Another classic approach is the diazotization of o-alkylanilines followed by cyclization. chemicalbook.com Starting with 2,6-dimethyl-3-aminotoluene or a related aniline (B41778) derivative, diazotization would generate a reactive diazonium salt that cyclizes to form the indazole system. A more recent strategy involves the intramolecular cyclization of picrylhydrazone, which can be adapted to produce various indazole derivatives. rsc.org
While the 5- and 7-methyl groups are typically incorporated into the starting aromatic ring, alkylation reactions are crucial for modifying the indazole core, particularly at the nitrogen positions. The N-alkylation of the pre-formed 5,7-Dimethyl-1H-indazole scaffold can lead to two different regioisomers: the N1-alkylated and the N2-alkylated products. The control of this regioselectivity is a significant challenge in indazole chemistry. nih.gov
Studies have shown that the choice of base and solvent plays a critical role in directing the alkylation. For many indazole systems, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-alkylated product. nih.govresearchgate.net Conversely, different conditions, such as Mitsunobu reaction conditions, can favor the N2 position. nih.gov The electronic properties of substituents on the indazole ring also heavily influence the N1/N2 ratio. nih.govresearchgate.net For instance, electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity. nih.gov
Table 1: Regioselectivity in N-Alkylation of Indazole Derivatives
| Substrate | Alkylating Agent | Base / Conditions | Solvent | N1:N2 Ratio | Reference |
|---|---|---|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38% : 46% | nih.gov |
| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | >99% N1 | nih.gov |
| 7-Nitro-1H-indazole | Alkyl bromide | NaH | THF | ≥96% N2 | nih.gov |
| 1H-Indazole-3-carboxylate | Pentyl bromide | NaH | THF | High N1-selectivity | beilstein-journals.org |
Functional group interconversion (FGI) is a powerful strategy used to prepare suitable precursors for indazole synthesis. e-bookshelf.desolubilityofthings.com This involves transforming one functional group into another to facilitate the key ring-forming reaction. For example, a commercially available 3,5-dimethylaniline (B87155) could be converted into a more suitable precursor. Nitration followed by reduction can introduce an amino group at a specific position, or a halogen can be introduced via Sandmeyer reaction to prepare for a metal-catalyzed cyclization.
A common FGI sequence involves the reduction of a nitro group to an amine, which can then be diazotized for cyclization. chemicalbook.com Another example is the conversion of a carboxylic acid to an amide, which can then be dehydrated to a nitrile, a versatile functional group in further transformations. vanderbilt.edu These interconversions allow for a flexible approach to the synthesis, enabling the use of more readily available starting materials to construct the required 2-substituted-3,5-dimethylphenyl precursor.
Transition Metal-Catalyzed Synthetic Routes
Modern organic synthesis heavily relies on transition metal catalysis to form C-C and C-N bonds efficiently and selectively. Palladium and copper are the most common metals used for synthesizing indazoles, offering mild reaction conditions and high functional group tolerance. nih.gov
Palladium catalysis provides powerful tools for indazole synthesis. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds. rsc.org This can be used to build complex indazole derivatives by coupling an organoboronic acid with a halogenated indazole. For instance, a 3-bromo-5,7-dimethyl-1H-indazole could be coupled with various arylboronic acids to generate 3-aryl-5,7-dimethyl-1H-indazoles. nih.govnih.gov Microwave irradiation has been shown to accelerate these reactions, often leading to high yields. nih.gov
Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. rsc.org Palladium catalysts can mediate the direct arylation of the indazole core at the C3 position. mdpi.com While direct C-H methylation at C5 and C7 is not a standard approach, the principles of C-H activation suggest that with appropriate directing groups and methodologies, functionalization at these positions could be explored. Recent advances have even demonstrated palladium/norbornene-catalyzed annulation reactions to construct complex fused systems from simpler heterocycles. acs.org
Table 2: Examples of Palladium-Catalyzed Reactions for Indazole Synthesis | Reaction Type | Indazole Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Suzuki Coupling | 3-Iodo-N-Boc-indazole | Arylboronic acid | Pd(PPh₃)₄ | Aq. Base / Dioxane | >80% | nih.gov | | Suzuki Coupling | Bromo-indazole carboxamide | Organoboronic acid | PdCl₂(dppf)·DCM | K₂CO₃ / Dioxane-Water | - | rsc.org | | Direct C3-Arylation | 1H-Indazole | 4-Iodotoluene | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ / Water | 80% | mdpi.com |
Copper-catalyzed reactions are a cost-effective and robust alternative for constructing the indazole ring, particularly through C-N bond formation. The Ullmann coupling reaction traditionally involves the coupling of two aryl halides but has been adapted for intramolecular cyclizations to form heterocycles. researchgate.netacs.orgbyjus.com A key application is the intramolecular N-arylation of o-haloarylhydrazones, which serves as a direct method to form the indazole N-N and N-aryl bonds. nih.govbeilstein-journals.org This approach is valuable for synthesizing N-phenyl and other N-substituted indazoles from readily available o-chloro or o-bromoarylhydrazones. nih.govnih.gov
These reactions are typically performed using a copper(I) source, such as CuI, in the presence of a base and often a ligand like 1,10-phenanthroline (B135089) to stabilize the copper catalyst and facilitate the reaction. nih.govbeilstein-journals.org The choice of solvent, base, and temperature is crucial for achieving good yields. nih.govacs.org
Table 3: Copper-Catalyzed Synthesis of N-Aryl-1H-Indazoles
| Starting Material | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|---|---|
| o-chlorinated arylhydrazone | CuI | 1,10-phenanthroline | KOH | DMF | 120 | 10-70% | nih.govbeilstein-journals.org |
| Hydrazone from o-bromoaryl aldehyde | CuBr | None | DBU | Acetonitrile | 55 | - | acs.org |
| NH-indazole | CuI | Diamine | K₃PO₄ | Toluene | Thermal | 28-85% | nih.gov |
Rhodium-Catalyzed Amination
Rhodium-catalyzed reactions have emerged as powerful tools for the synthesis of N-heterocycles, including indazoles, primarily through C-H bond functionalization. These methods offer high efficiency and functional group tolerance. A notable approach involves the Rh(III)-catalyzed reaction of azobenzenes with aldehydes, leading to the formation of 2-aryl-2H-indazoles. nih.govacs.org The reaction is initiated by the ortho C-H activation of the azobenzene (B91143) directed by the azo group, followed by addition to the aldehyde, cyclization, and aromatization. nih.gov
A specific example that demonstrates the utility of this methodology for synthesizing dimethyl-substituted indazoles is the reaction of (E)-1-(3,5-dimethylphenyl)-2-phenyldiazene with benzaldehyde. amazonaws.com This reaction, catalyzed by a rhodium complex, yields 2-(3,5-Dimethylphenyl)-3-phenyl-2H-indazole. amazonaws.com
The general reaction conditions involve a rhodium catalyst, such as [CpRhCl2]2, an additive like AgSbF6, and a solvent like dioxane or THF, with the reaction typically carried out at elevated temperatures. amazonaws.com The choice of solvent and the presence of additives like MgSO4 can influence the reaction yield. acs.org The regioselectivity of the C-H functionalization can be controlled by the electronic and steric properties of the substituents on the azobenzene. acs.org This method's broad substrate scope allows for the synthesis of a wide variety of substituted indazoles. nih.gov
| Starting Materials | Catalyst System | Product | Yield | Reference |
| (E)-1-(3,5-dimethylphenyl)-2-phenyldiazene, Benzaldehyde | [CpRhCl2]2, AgSbF6 | 2-(3,5-Dimethylphenyl)-3-phenyl-2H-indazole | 61% | amazonaws.com |
Metal-Free and Organocatalytic Synthesis Methods
In the quest for more sustainable and cost-effective synthetic routes, metal-free and organocatalytic methods for indazole synthesis have gained significant attention. These approaches avoid the use of potentially toxic and expensive heavy metals.
A practical, metal-free synthesis of 1H-indazoles has been developed from o-aminobenzoximes. nih.govscispace.com This method involves the selective activation of the oxime group in the presence of an amino group using methanesulfonyl chloride and triethylamine. The reaction proceeds under mild conditions (0-23 °C) and is suitable for large-scale synthesis, providing good to excellent yields of the desired 1H-indazoles. nih.gov Although a specific synthesis of this compound is not reported, the method is described as being applicable to a variety of substituted o-aminobenzoximes, suggesting its potential for synthesizing the target compound. nih.gov
Another metal-free approach involves the one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which is operationally simple and tolerant of a broad range of functional groups. organic-chemistry.org
Organocatalysis, another pillar of metal-free synthesis, has also been applied to the synthesis of indazole-related structures. For instance, the asymmetric synthesis of fused polycyclic indazoles can be achieved through an aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes. This process utilizes an iminium/enamine cascade to create enantioenriched fused polycyclic indazole architectures.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals to reduce environmental impact. For indazole synthesis, this includes the use of sustainable catalysts, greener solvents, and energy-efficient reaction conditions.
One green approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For example, copper oxide nanoparticles supported on activated carbon (CuO@C) have been used as an efficient catalyst for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. acs.org This reaction is performed in polyethylene (B3416737) glycol (PEG-400), a biodegradable and non-toxic solvent, under ligand-free and base-free conditions. acs.org
Another eco-friendly method utilizes readily available and non-toxic reagents. A novel and efficient synthesis of indazole derivatives has been reported through the reaction of substituted aldehydes and ketones with hydrazine in dimethylformamide (DMF), which circumvents the need for metal catalysts. researchgate.net Furthermore, an approach using a catalytic amount of molecular iodine in DMSO has been described for the synthesis of indazoles from ortho-alkoxy acetophenone (B1666503) and hydrazine hydrate, offering a rapid reaction with good yields. researchgate.net These methods, by avoiding hazardous reagents and catalysts, align with the principles of green chemistry and offer a more sustainable pathway to indazole derivatives. researchgate.netresearchgate.net
Stereoselective Synthesis of Chiral this compound Analogues
The development of stereoselective methods for the synthesis of chiral indazole analogues is of high interest, as the stereochemistry of a drug molecule is often crucial for its biological activity.
A highly enantioselective method for the synthesis of indazoles with a C3-quaternary chiral center has been developed using copper hydride (CuH) catalysis. mit.edumit.edu This method employs a C3-selective allylation of 1H-N-(benzoyloxy)indazoles. The reaction proceeds with a high level of enantioselectivity, providing access to a variety of C3-allyl-1H-indazoles with quaternary stereocenters. mit.edu The synthetic utility of these products has been demonstrated through further transformations, such as hydroboration-oxidation and reduction of the terminal double bond. mit.edu While not directly applied to this compound, this umpolung strategy, where the indazole acts as an electrophile, represents a significant advancement in the asymmetric synthesis of complex indazole derivatives. mit.edu
Other approaches to chiral heterocyclic compounds that could be conceptually applied to indazole synthesis include the use of chiral auxiliaries, such as in the diastereoselective Diels-Alder reaction, and asymmetric allylic alkylation reactions to set stereocenters. nih.gov The use of chiral sulfinyl compounds as auxiliaries is another well-established strategy in the stereoselective synthesis of various chiral molecules. nih.gov
| Compound Name |
| This compound |
| 2-(3,5-Dimethylphenyl)-3-phenyl-2H-indazole |
| (E)-1-(3,5-dimethylphenyl)-2-phenyldiazene |
| Benzaldehyde |
| [Cp*RhCl2]2 |
| AgSbF6 |
| MgSO4 |
| Methanesulfonyl chloride |
| Triethylamine |
| Copper oxide |
| Polyethylene glycol (PEG-400) |
| Dimethylformamide (DMF) |
| Molecular iodine |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Copper hydride |
| 1H-N-(benzoyloxy)indazoles |
Advanced Spectroscopic Characterization Techniques Applied to 5,7 Dimethyl 1h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules by probing the magnetic properties of atomic nuclei. For 5,7-Dimethyl-1H-indazole, various NMR techniques are employed to map out its proton and carbon framework, as well as to analyze the nitrogen heteroatoms integral to its indazole core.
Proton Nuclear Magnetic Resonance (¹H NMR) for Positional Assignment
Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons and the methyl groups, allowing for their precise positional assignment on the indazole ring.
The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the aromatic system. Typically, the spectrum would be recorded in a deuterated solvent like DMSO-d₆ or CDCl₃. researchgate.netdu.edurice.edusigmaaldrich.com The expected signals for this compound would include: a singlet for the N-H proton, distinct signals for the aromatic protons on the benzene (B151609) ring, and singlets for the two methyl groups at positions 5 and 7. The integration of these signals corresponds to the number of protons giving rise to each peak.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-1 (N-H) | ~12.5 (broad s) | Singlet (broad) |
| H-3 | ~7.9 (s) | Singlet |
| H-4 | ~7.2 (s) | Singlet |
| H-6 | ~6.8 (s) | Singlet |
| 5-CH₃ | ~2.4 (s) | Singlet |
| 7-CH₃ | ~2.5 (s) | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. rsc.orgnih.govnp-mrd.org Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete elucidation of its carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the hybridization and chemical environment of the carbon atoms.
The spectrum would show signals corresponding to the carbons of the indazole ring system and the two methyl groups. Quaternary carbons, such as C-3a, C-5, C-7, and C-7a, will also be identifiable.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| C-3 | ~133 |
| C-3a | ~140 |
| C-4 | ~128 |
| C-5 | ~120 |
| C-6 | ~115 |
| C-7 | ~130 |
| C-7a | ~142 |
| 5-CH₃ | ~21 |
| 7-CH₃ | ~16 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Nitrogen Nuclear Magnetic Resonance (¹⁴N and ¹⁵N NMR) for Heteroatom Analysis
Nitrogen NMR, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N NMR, is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the indazole ring. nih.govresearchgate.netacs.org The chemical shifts of N-1 and N-2 provide valuable insights into the tautomeric form and the nature of bonding. researchgate.netipb.pt
The ¹⁵N NMR spectrum helps to distinguish between the pyrrolic-type nitrogen (N-1) and the pyridinic-type nitrogen (N-2). The chemical shifts are highly sensitive to substitution and electronic effects within the heterocyclic ring. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule. rsc.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-coupling), helping to identify adjacent protons. sdsu.edu For this compound, COSY would show correlations between coupled aromatic protons, if any.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduhmdb.cayoutube.com It allows for the definitive assignment of which proton is attached to which carbon. For instance, the proton signal of the 5-methyl group would show a correlation to the carbon signal of the 5-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.comresearchgate.netscience.gov This is particularly useful for identifying quaternary carbons and for assembling the complete molecular structure by linking different fragments. For example, the protons of the 7-methyl group would show HMBC correlations to C-6, C-7, and C-7a.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule and its functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. rsc.orgwiley-vch.de The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.
Key characteristic absorption bands in the IR spectrum of this compound would include:
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the indazole ring.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.
C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring system.
C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3150 (broad) |
| Aromatic C-H Stretch | ~3050 |
| Aliphatic C-H Stretch | ~2950, 2870 |
| C=C/C=N Aromatic Ring Stretch | ~1620, 1580, 1500 |
Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (e.g., solid, solution).
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational, rotational, and other low-frequency modes in a molecule. For this compound, it provides a detailed fingerprint based on the vibrations of its chemical bonds, such as C-H, C-C, C=C, and the N-H and C=N bonds within the indazole ring system.
While specific Raman spectral data for this compound is not extensively detailed in the available literature, the application of this technique to the parent compound, 1H-indazole, offers significant insights. Studies on 1H-indazole using Surface-Enhanced Raman Spectroscopy (SERS) show that the molecule adsorbs onto metallic surfaces, such as silver, through its nitrogen atoms and the π-system of the ring. nih.gov The orientation of the molecule relative to the surface can be deduced from changes in the intensity of certain enhanced bands. nih.gov
For this compound, Raman spectroscopy would be expected to reveal:
Aromatic C-H stretching modes: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching modes: From the two methyl groups, appearing in the 2850-3000 cm⁻¹ region.
Ring Vibrations: A series of complex bands in the 1300-1650 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the fused bicyclic system.
In-plane and out-of-plane bending modes: These occur at lower frequencies and are characteristic of the substitution pattern on the benzene ring.
The data from Raman spectroscopy is complementary to infrared (IR) spectroscopy and is crucial for a complete vibrational analysis of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) confirms its elemental composition. The compound has a molecular formula of C₉H₁₀N₂. chemsrc.comchemscene.comechemi.com The exact mass is determined to be 146.0843983304 Da, which corresponds to the molecular weight of 146.19 g/mol . chemsrc.comchemscene.comechemi.com
The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) at an m/z of approximately 146. chemsrc.com The fragmentation pattern, which results from the cleavage of the molecule under electron impact, provides a unique fingerprint. Key fragments can arise from the loss of methyl groups or the fragmentation of the heterocyclic ring.
Table 1: Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂ | chemsrc.comchemscene.comechemi.com |
| Molecular Weight | 146.19 | chemscene.com |
| Exact Mass | 146.084398 Da | chemsrc.com |
This interactive table summarizes the key mass spectrometry data.
The analysis of these fragments helps to confirm the presence of the dimethyl-substituted indazole core.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline form. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.
While the specific single-crystal X-ray diffraction data for this compound has not been reported in the surveyed literature, the technique has been successfully applied to numerous indazole derivatives. nih.govresearchgate.netacs.org These studies reveal critical structural features of the indazole core. For instance, X-ray analysis of indazole-containing complexes confirms the planarity of the bicyclic ring system and identifies the specific atoms involved in binding to other molecules, such as proteins. nih.govacs.org
A crystallographic analysis of this compound would determine:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The exact position of each atom in the unit cell.
Bond Lengths and Angles: Confirming the geometry of the indazole ring and the methyl substituents.
Intermolecular Interactions: Revealing how molecules pack together in the crystal, which influences physical properties like melting point and solubility.
For example, a study on 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, a complex molecule, utilized this technique to determine its triclinic crystal system and detailed molecular geometry. researchgate.net This demonstrates the power of the method for unambiguously establishing the three-dimensional structure of even complex heterocyclic systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. For aromatic and conjugated molecules like this compound, the most significant electronic transitions are typically π → π*.
The indazole ring system, being an aromatic heterocycle, possesses a delocalized π-electron system. UV-Vis spectroscopy can characterize these electronic transitions. While specific absorption maxima (λmax) for this compound are not detailed in the provided search results, related structures provide insight. A study on a 2,3-dihydropyrrole derivative, another electron-rich cyclic system, showed a strong absorption peak at 287 nm. acs.org Indazole derivatives used in other applications also show characteristic absorption bands that are sensitive to their chemical environment and aggregation state. acs.org
The UV-Vis spectrum of this compound would be expected to show strong absorption bands in the UV region, characteristic of the π → π* transitions of the substituted indazole chromophore. The position and intensity of these bands are influenced by the solvent polarity and the presence of the two electron-donating methyl groups on the benzene ring, which can cause a slight shift in the absorption wavelengths compared to the unsubstituted 1H-indazole.
Chemical Reactivity and Transformation Mechanisms of 5,7 Dimethyl 1h Indazole
Tautomerism and Proton Transfer Dynamics within the Indazole Moiety
Indazoles, including 5,7-Dimethyl-1H-indazole, exhibit annular tautomerism, existing as two primary forms: the 1H- and 2H-tautomers. nih.govresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. researchgate.netbeilstein-journals.org This stability is attributed to its benzenoid structure, in contrast to the quinonoid nature of the 2H-tautomer. researchgate.netbeilstein-journals.org The position of the tautomeric equilibrium can be influenced by factors such as the solvent and the nature of substituents on the indazole ring. cdnsciencepub.com
The N1 atom of the indazole ring has pyrrole-like characteristics, while the N2 atom possesses a pyridine-like lone pair of electrons, making it more basic and available for protonation. thieme-connect.de
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of the indazole system is susceptible to electrophilic aromatic substitution (SEAr). The positions of substitution are dictated by the directing effects of the fused pyrazole (B372694) ring and the existing substituents. Indoles, which are structurally related to indazoles, typically undergo electrophilic attack at the C3 position. bhu.ac.in If the C3 position is blocked, substitution may occur at other positions on the carbocyclic ring. bhu.ac.in
Nucleophilic Substitution Reactions and Reactivity Profiles
While the electron-rich nature of the indazole ring makes it more prone to electrophilic attack, nucleophilic substitution reactions can occur, particularly on substituted indazole derivatives. For instance, a bromo-substituted indazole can undergo nucleophilic substitution where the bromine atom acts as a leaving group. ambeed.com The reactivity in these reactions is influenced by the electron density of the ring system. The presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution.
The nitrogen atoms of the indazole ring can also act as nucleophiles in substitution reactions, such as alkylation and acylation. ambeed.com Alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov The ratio of these products is dependent on the reaction conditions, including the solvent, base, and the nature of the alkylating agent. beilstein-journals.orgwiley.com
Cross-Coupling Reactions at Various Positions of the Indazole Core
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the functionalization of the indazole core. nih.govthieme-connect.de These reactions typically involve the coupling of a halogenated indazole with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov The C5 position of the indazole ring is a common site for such functionalizations. For example, 5-bromo-1H-indazole derivatives can be effectively coupled with various boronic acids to introduce aryl or heteroaryl groups. nih.gov
The choice of catalyst, base, and solvent is crucial for the success of these reactions. nih.govthieme-connect.de For instance, Pd(dppf)Cl₂ has been found to be an effective catalyst for the Suzuki coupling of 5-bromoindazoles. nih.gov These methods allow for the synthesis of a wide array of substituted indazoles with potential biological activities.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High |
| 3-alkynyl-5-bromoindoles | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 3-alkynyl-5-arylindoles | Good to Excellent |
| 5-bromo-3-iodoindole | 3-methoxybenzeneboronic acid | Not specified | Not specified | Not specified | 5-bromo-3-(3-methoxyphenyl)indole | 53% |
Cycloaddition Reactions Involving the Indazole System
The indazole ring system can participate in cycloaddition reactions. For example, 1H-indazol-3-ol has been shown to undergo a Diels-Alder reaction with tetraphenylcyclopentadienone (B147504) after oxidation to an intermediate indazolone. thieme-connect.de Tetrahydro-1H-indazoles can also be utilized in various cycloaddition reactions, such as the Diels-Alder reaction, depending on the specific reactants and conditions. ambeed.com Additionally, N-heterocyclic carbene induced cycloaddition reactions of indazoles with acetylenes have been reported to form new ring systems. mdpi.com
Oxidation and Reduction Chemistry of this compound
The indazole ring can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of indazole N-oxides. ambeed.comthieme-connect.de Common oxidizing agents used for such transformations include hydrogen peroxide and potassium permanganate.
Reduction of the indazole ring can also be achieved. For example, the bromine atom in a bromoindazole can be reduced to a hydrogen atom using reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation. ambeed.com The specific products of oxidation and reduction reactions are highly dependent on the reagents and reaction conditions employed.
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity is a critical aspect of the functionalization of the indazole scaffold. In electrophilic substitutions, the position of attack is governed by the electronic and steric effects of the substituents. bhu.ac.in In nucleophilic alkylation reactions of 1H-indazoles, the formation of N1- and N2-isomers is a key regiochemical consideration. beilstein-journals.orgnih.gov The regioselectivity can often be controlled by the choice of reaction conditions. For example, in some alkylation reactions, the use of specific bases and solvents can favor the formation of one regioisomer over the other. beilstein-journals.org
Stereoselectivity becomes important when chiral centers are introduced into the indazole molecule. For instance, the enantioselective synthesis of indazole derivatives can be achieved using enzymatic transformations. researchgate.net Lipases have been used for the kinetic resolution of racemic indazole derivatives through hydrolysis or transesterification reactions, yielding enantiomerically enriched products. researchgate.net
Biological Activities and Pharmacological Potential of 5,7 Dimethyl 1h Indazole Derivatives
Anticancer Activity Mechanisms
The anticancer effects of 5,7-dimethyl-1H-indazole derivatives are multifaceted, involving the modulation of various cellular pathways and targets crucial for cancer cell proliferation and survival.
Kinase Inhibition (e.g., Tyrosine Kinases, FGFR, ALK, ERK1/2)
Indazole derivatives are recognized for their capacity to inhibit a variety of kinases, which are pivotal enzymes in cell signaling and are often dysregulated in cancer. nih.govrsc.org Pazopanib, a notable anticancer drug, is a multi-targeted tyrosine kinase inhibitor containing an indazole moiety. nih.govmdpi.com
Specifically, derivatives of 1H-indazole have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.govmdpi.comtandfonline.comresearchgate.net Some of these derivatives have shown inhibitory activity against FGFR1-3 in the micromolar range. nih.govmdpi.com For instance, certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have demonstrated potent FGFR1 inhibition. nih.govresearchgate.net The introduction of different substituents on the indazole ring has been a key strategy to enhance their inhibitory potency against FGFR. nih.govmdpi.commdpi.comtandfonline.com One study reported an indazole derivative with an IC50 value of 3.3 nM against FGFR1. tandfonline.com
Furthermore, some indazole derivatives have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK). nih.govmdpi.com Entrectinib, an ALK inhibitor, features a 1H-indazole-3-amide structure, highlighting the importance of this scaffold in targeting ALK. nih.govmdpi.comnih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes Extracellular signal-Regulated Kinases (ERK1/2), is another target. One derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has been shown to selectively activate ERK in hypopharyngeal carcinoma cells. nih.gov Another indazole derivative, YC-1, was found to inhibit the proliferation of human umbilical vein endothelial cells by reducing ERK1/2 phosphorylation. jpp.krakow.pl
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in cancer immune evasion by suppressing the immune system. rsc.orgacs.org Several this compound derivatives have been designed and synthesized as IDO1 inhibitors. nih.govrsc.orggoogle.com
One study reported that the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine significantly suppressed IDO1 protein expression in a concentration-dependent manner. nih.gov Another series of 6-substituted aminoindazole derivatives were designed as IDO1 inhibitors, with one compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showing potent anti-proliferative activity and remarkable suppression of IDO1 protein expression in human colorectal cancer cells (HCT116). rsc.org Additionally, 3-substituted 1H-indazoles have been investigated for their IDO1 enzyme inhibition, with some derivatives demonstrating potent inhibitory activity in the nanomolar range. nih.gov
Inhibition of Specific Cancer Cell Lines (e.g., HCT116, A549, K562, PC-3, Hep-G2, FaDu, YD-15, MCF7)
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines.
One study synthesized a series of indazole derivatives and tested their inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govresearchgate.net Among these, a specific compound exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govresearchgate.net Another investigation of 6-substituted aminoindazole derivatives found that one compound displayed potent anti-proliferative activity with an IC50 value of 0.4 µM in human colorectal cancer cells (HCT116). rsc.org
Furthermore, the anticancer activity of novel 1,3-dimethyl-6-amino indazole derivatives was examined on hypopharyngeal carcinoma cells (FaDu), squamous cell carcinoma of the oral tongue (YD-15), and breast cancer cells (MCF7). nih.gov One derivative, in particular, was identified as a potential anticancer compound against FaDu cells. nih.gov Other research has also documented the activity of indazole derivatives against cell lines such as HT29 (colon cancer) and various others. jpp.krakow.plnih.gov
Table 1: Inhibitory Activity of this compound Derivatives on Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.govresearchgate.net |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Cancer) | 0.4 µM | rsc.org |
| Tosind | HT29 (Colon Cancer) | 30 µM | jpp.krakow.pl |
| Indazole-thiophene complex 6a | HT29, HepG2, HCT116 | Nanomolar range | nih.gov |
| Indazole-thiophene complex 6b | HT29, HepG2, HCT116 | Nanomolar range | nih.gov |
| 3-amino-1H-7-azaindole derivative 25 | HeLa, HepG2, MCF-7 | 3.7 µM, 8.0 µM, 19.9 µM | nih.gov |
Apoptosis Induction and Cell Cycle Arrest Pathways
A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.
One particular indazole derivative was confirmed to induce apoptosis and affect the cell cycle in K562 cells. nih.govresearchgate.netsemanticscholar.org This was achieved by modulating the Bcl-2 family of proteins, which are crucial regulators of apoptosis. researchgate.net The treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. researchgate.net Furthermore, the compound caused cell cycle arrest at the G0/G1 phase. researchgate.net
Another study on a 6-substituted aminoindazole derivative in HCT116 cells revealed that its suppressive activity was linked to G2/M cell cycle arrest. rsc.org Similarly, the derivative N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to induce apoptosis in FaDu cells. nih.gov The indazole derivative YC-1 has also been shown to induce apoptosis and cause cell cycle arrest in the G0/G1 phase in human lung cancer cells. jpp.krakow.pl
Modulation of Protein Interactions (e.g., DNA G-quadruplex structures, MDM2-p53)
This compound derivatives can also interfere with critical protein-protein and protein-DNA interactions that are vital for cancer cell survival.
Some indazole derivatives have been shown to interact with and stabilize DNA G-quadruplex structures. nih.gov These are non-canonical DNA structures found in guanine-rich regions of the genome, such as telomeres. dcu.ie The stabilization of G-quadruplexes can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells. nih.gov One study demonstrated that an indazole derivative could stabilize human telomeric G-quadruplex DNA. nih.gov
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy. researchgate.netsemanticscholar.orgnih.gov Dysregulation of this interaction is common in many cancers. bohrium.com A specific indazole derivative was found to disrupt the p53-MDM2 interaction in K562 cells by up-regulating the expression of p53 and reducing the expression of MDM2. researchgate.netsemanticscholar.org This disruption restores the tumor-suppressing function of p53, leading to apoptosis. researchgate.netsemanticscholar.orgnih.gov Molecular docking studies have also suggested that certain azaindazole derivatives can bind to the MDM2 receptor. jocpr.com
Antimicrobial Activity
In addition to their anticancer properties, derivatives of this compound have demonstrated potential as antimicrobial agents. jmchemsci.compnrjournal.com
A study investigating novel multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives reported that several compounds exhibited excellent to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. jmchemsci.compnrjournal.com Molecular docking studies suggested that these compounds may exert their effect by interacting with the active site of the DNA gyrase enzyme. jmchemsci.compnrjournal.com
Another study on 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives found that some compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as mild to moderate antifungal activity. tandfonline.com The introduction of a chlorine atom or a methyl group to the phenyl ring at position 3 of the hexahydroindazole derivative improved activity against S. aureus and B. subtilis. tandfonline.com Dehydrogenation of the hexahydroindazole moiety to a tetrahydroindazole (B12648868) resulted in more potent compounds with a broader spectrum of antibacterial activity. tandfonline.com
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound Series | Tested Microorganisms | Activity | Reference |
|---|---|---|---|
| Multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives (5A, 5D, 5F) | S. aureus, B. subtilis, E. coli | Excellent antibacterial activity | jmchemsci.compnrjournal.com |
| Multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives (5B, 5C, 5H, 5I, 5J) | S. aureus, B. subtilis, E. coli | Moderate antibacterial activity | jmchemsci.compnrjournal.com |
| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives (3a-c) | Gram-positive and Gram-negative bacteria, C. albicans | Broad-spectrum antibacterial (MIC 100-200 µg/mL), moderate antifungal (MIC 100 µg/mL) | tandfonline.com |
Antibacterial Efficacy Against Bacterial Strains (e.g., S. aureus, Bacillus subtilis, E. Coli)
Derivatives of the indazole nucleus have demonstrated notable antibacterial properties. researchgate.net In a study involving a series of novel multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives, several compounds showed significant activity against both Gram-positive and Gram-negative bacteria. sid.irjmchemsci.com The antibacterial efficacy was evaluated using the agar-diffusion method to determine the zone of inhibition (ZOI) and the minimum inhibitory concentrations (MICs). sid.irjmchemsci.com
Specifically, compounds designated as 5A, 5D, and 5F, which are part of a series of 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivatives, exhibited the highest antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. sid.irjmchemsci.com Other derivatives in the same series, including 5B, 5C, and 5H, displayed moderate to good potential against these selected microorganisms. sid.irjmchemsci.com The mechanism for some of these compounds is believed to involve the inhibition of DNA gyrase, a crucial bacterial enzyme. sid.irjmchemsci.com
Another study on 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives also reported significant antibacterial activity. tandfonline.com One particular derivative, a urea-substituted compound (5a), was found to be as potent as the standard drug ampicillin (B1664943) against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. tandfonline.com This same compound showed moderate activity against B. subtilis and E. coli with an MIC of 50 µg/mL. tandfonline.com
Table 1: Antibacterial Activity of Selected Indazole Derivatives
| Compound Series | Bacterial Strain | Activity Level | Specific Finding/Value | Citation |
|---|---|---|---|---|
| 4,5,6,7-tetrahydro-1H-indazole derivatives (5A, 5D, 5F) | S. aureus, B. subtilis, E. coli | Excellent | Noted as highest in the series | sid.irjmchemsci.com |
| 4,5,6,7-tetrahydro-1H-indazole derivatives (5B, 5C, 5H) | S. aureus, B. subtilis, E. coli | Moderate | Displayed good potential | sid.irjmchemsci.com |
| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole (5a) | S. aureus | High | MIC: 12.5 µg/mL (equipotent to ampicillin) | tandfonline.com |
| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole (5a) | B. subtilis | Moderate | MIC: 50 µg/mL | tandfonline.com |
| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole (5a) | E. coli | Moderate | MIC: 50 µg/mL | tandfonline.com |
Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus flavus)
The search for new antifungal agents is driven by the emergence of resistant fungal strains. nih.gov Indazole derivatives have emerged as a promising scaffold in this area. researchgate.net Research has shown that certain indazole-based compounds can effectively inhibit the growth of pathogenic fungi.
For instance, a series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives were synthesized and evaluated for their antifungal potential. biocon.re.kr These compounds were designed as analogs of fluconazole, a known antifungal agent. biocon.re.kr The study found that indazole analogs were generally more potent than their hydrazine-based counterparts. biocon.re.kr A derivative with a 5-bromo substitution on the indazole ring (12j) showed significant activity against various Candida and Aspergillus species. biocon.re.kr
In another study, 2,3-diphenyl-2H-indazole derivatives were evaluated for their activity against Candida albicans and Candida glabrata. researchgate.net Two compounds in particular, 18 and 23, demonstrated notable in vitro growth inhibition against these fungal strains. researchgate.net Furthermore, a 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivative (5a) displayed moderate antifungal activity against C. albicans, with an MIC of 25 µg/mL, which was about half the potency of the standard drug clotrimazole. tandfonline.com
Table 2: Antifungal Activity of Selected Indazole Derivatives
| Compound Series | Fungal Strain | Activity Level | Specific Finding/Value | Citation |
|---|---|---|---|---|
| Indazole-linked triazoles (12j) | Candida spp., Aspergillus spp. | Significant | Showed excellent efficacy in a murine model | biocon.re.kr |
| 2,3-diphenyl-2H-indazoles (18, 23) | C. albicans, C. glabrata | Notable | Demonstrated in vitro growth inhibition | researchgate.net |
| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole (5a) | C. albicans | Moderate | MIC: 25 µg/mL | tandfonline.com |
Antiparasitic Activity
Indazole derivatives have been identified as molecules with potential antiprotozoal activity against various parasites. mdpi.com
In one study, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives were evaluated against different Leishmania species. mdpi.com Two compounds, NV6 and NV8, were found to be active against both the promastigote and amastigote stages of L. amazonensis, L. infantum, and L. mexicana. mdpi.com Their activity against the promastigote stage was comparable to the standard drug amphotericin B. mdpi.com
Another investigation focused on new conjugates of trithiolato-bridged dinuclear ruthenium(II)–arene complexes with known antiparasitic drugs, including metronidazole (B1676534). semanticscholar.org While not direct derivatives of this compound, this research highlights the broader utility of the indazole scaffold in antiparasitic drug design. For example, two conjugates, 11 and 13, which incorporated sulfadoxine (B1681781) and metronidazole respectively, showed low half-maximal inhibitory concentration (IC50) values of 0.063 µM and 0.152 µM against T. gondii. semanticscholar.org
Anti-inflammatory and Immunomodulatory Effects
The indazole core is a well-established feature in many anti-inflammatory agents. researchgate.netinnovareacademics.innih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade. nih.gov
Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in rats, a classic model for acute inflammation. nih.gov The mechanism underlying this effect involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. innovareacademics.innih.gov For example, 5-aminoindazole (B92378) was found to have a maximum COX-2 inhibition of 78% at a concentration of 50 μM, with an IC50 value of 12.32 μM. nih.gov
Antiviral Properties (e.g., Anti-HIV)
The indazole nucleus is a versatile scaffold that has been incorporated into compounds designed to combat viral infections, including the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net
A novel tetrahydroindazolylbenzamide derivative (compound 6) was synthesized and evaluated for its anti-HIV activity. acs.orgkuleuven.be This compound demonstrated a remarkable ability to inhibit HIV proliferation in vitro, with a half-maximal effective concentration (EC50) of 2.77 μM and low cytotoxicity. acs.orgkuleuven.be Further investigation into its mechanism of action revealed that it functions as a late reverse transcription inhibitor, blocking a crucial step in the viral replication cycle before the integration of viral DNA into the host genome. acs.orgkuleuven.be The study highlighted the critical role of the primary benzamide (B126) moiety on the pyrazole (B372694) ring for its antiviral activity. acs.org
In other research, peptidomimetics containing an indazole group were designed as HIV-1 capsid binders. mdpi.com Among these, a compound designated I-19, which features a 1-methyl-3-(trifluoromethyl)-tetrahydroindazole moiety, showed the best antiviral activity against HIV-1 with an EC50 value of 2.53 µM. mdpi.com
Central Nervous System (CNS) Activity
Serotonin (B10506) Receptor Antagonism (e.g., 5-HT3, 5-HT1A)
Indazole derivatives have been extensively investigated for their effects on the central nervous system, particularly as antagonists of serotonin (5-hydroxytryptamine, 5-HT) receptors. nih.gov The 5-HT3 receptor, in particular, has been a key target for the development of antiemetic drugs. austinpublishinggroup.com
The development of potent and selective 5-HT3 receptor antagonists has led to clinically significant agents. One such example is Granisetron, an indazole derivative used to manage nausea and vomiting induced by chemotherapy. austinpublishinggroup.com Research has shown that modifying the aromatic nucleus of existing compounds can lead to potent indazole-based 5-HT3 antagonists. nih.gov For instance, a series of indazole-3-carboxylic acid derivatives were identified as potent antagonists, with one compound, 6g (also known as BRL 43694), proving to be a highly effective antiemetic agent. nih.gov
Another compound, N-3389 (endo-3,9-dimethyl-3,9-diazabicyclo sid.ircymitquimica.comcymitquimica.comnon-7-yl 1H-indazole-3-carboxamide dihydrochloride), demonstrated potent antagonistic activity at 5-HT3 receptors with a pKi of 8.77. nih.gov This compound was also found to act as a 5-HT4 receptor antagonist. nih.gov Additionally, various indazole derivatives have shown a high affinity for the 5-HT1A receptor, indicating their potential for broader applications in treating CNS disorders. researchgate.netmdpi.com
Anticonvulsant Potential
The therapeutic landscape for epilepsy has driven extensive research into novel anticonvulsant agents, with various heterocyclic compounds being investigated. The indazole scaffold has been a subject of this research, although findings regarding its anticonvulsant efficacy have been varied. researchgate.net
Research has shown that the unsubstituted indazole molecule itself possesses potential anticonvulsant properties. nih.gov It has been found to inhibit convulsions induced by pentylenetetrazole, maximal electroshock, and strychnine (B123637) in mouse models. nih.gov The mechanism appears to be multifactorial, with studies suggesting it differs from that of benzodiazepines but shares some characteristics with the AMPA/kainate antagonist NBQX and the sodium channel inhibitor phenytoin. nih.gov
To date, specific research focusing on the anticonvulsant potential of This compound derivatives is not available in published literature. While the general class of indazoles has been explored for this activity, the effect of dimethyl substitution at the 5 and 7 positions remains an uninvestigated area.
Other Therapeutic Applications
Treatment of Osteoporosis
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The search for new therapeutic agents is ongoing, with various heterocyclic compounds being explored for their potential to inhibit bone loss. acs.org Several studies have indicated that the broader class of indazole derivatives possesses anti-osteoporosis activity. researchgate.netnih.gov
The mechanism of action for these derivatives may be linked to the modulation of cannabinoid receptors, specifically the CB2 receptor, which has been identified as a therapeutic target for osteoporosis. nih.gov Furthermore, research into the structurally related pyrazole derivatives has shown that certain substitutions can lead to significant anti-osteoporotic effects. For example, a pyrazole derivative featuring a 2-(dimethylamino)ethyl group was found to markedly inhibit osteoclastogenesis, the process of bone resorption, both in vitro and in an in vivo model of ovariectomized mice. acs.org This compound was shown to prevent the loss of trabecular bone volume and number. acs.org
Despite these promising indications for the general indazole class and related heterocycles, direct scientific evidence specifically linking This compound derivatives to the treatment or prevention of osteoporosis has not yet been reported.
Addressing Neurodegenerative Disorders
Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, represent a significant and growing healthcare challenge. A key area of research is the development of neuroprotective agents that can slow or halt disease progression. Indazole derivatives have emerged as a class of compounds with potential applications in this field. researchgate.netresearchgate.net
A specific derivative, This compound-3-carboxamide , is identified in patent literature as a compound developed for its activity as a cannabinoid receptor 1 (CB1) agonist. The endocannabinoid system, and particularly the CB1 receptor, is implicated in the pathophysiology of neurodegenerative diseases, and its modulation is a target for therapeutic intervention. nih.gov Activation of the CB1 receptor can offer neuroprotection, and therefore, CB1 agonists are under investigation for their potential to treat neurodegenerative conditions. mdpi.com The combination of a CB1 receptor agonist with a positive allosteric modulator has been proposed as a therapeutic approach to mitigate neuroinflammation and excitotoxic damage. mdpi.com
While the direct therapeutic efficacy of this compound-3-carboxamide in neurodegenerative models has not been detailed in available studies, its identification as a CB1 agonist places it within a class of compounds with recognized neuroprotective potential.
Antioxidant Activities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Antioxidants can mitigate this damage by scavenging free radicals. The indazole scaffold is one of many heterocyclic structures known to exhibit antioxidant properties. researchgate.netcore.ac.uk
Research into dimethyl-substituted indazole derivatives has provided evidence of their antioxidant potential. A study focused on the synthesis of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives found that these compounds displayed prominent antioxidant activity. sciforum.net Another study synthesized a series of 3,4,7,8-tetrahydro-3,3-dimethyl-11-aryl-2H-pyridazino[1,2-a]indazole-1,6,9(11H)-triones and evaluated their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals. tandfonline.com The results indicated that most of the synthesized compounds possessed excellent, dose-dependent antiradical properties. tandfonline.com For example, the compound where the aryl group was 4-chlorophenyl showed significant radical scavenging activity.
The antioxidant capacity of the unsubstituted indazole molecule has also been quantified, with its silver (I) complex showing different activity levels. core.ac.uk These findings collectively suggest that the dimethyl-indazole core is a promising feature for the development of novel antioxidant agents.
Table 1: DPPH Radical Scavenging Activity of Selected Pyridazino[1,2-a]indazole-trione Derivatives
| Compound | Substitution (Aryl Group) | Antioxidant Activity (%) at 200 µg/mL |
| 5a | Phenyl | 78 |
| 5b | 4-Methylphenyl | 85 |
| 5c | 4-Methoxyphenyl | 82 |
| 5d | 4-Chlorophenyl | 88 |
| 5e | 4-Bromophenyl | 84 |
| 5f | 4-Nitrophenyl | 75 |
| 5g | 3-Nitrophenyl | 92 |
| 5h | 2,4-Dichlorophenyl | 81 |
| BHT | (Standard) | 95 |
Data adapted from a study on the antioxidant activity of synthesized pyridazino[1,2-a]indazole-triones. The percentage represents the inhibition of the DPPH free radical.
Structure Activity Relationship Sar Studies of 5,7 Dimethyl 1h Indazole Analogues
Impact of Substitution Patterns on Biological Potency and Selectivity
The biological activity of indazole-based compounds is highly sensitive to the substitution pattern on the indazole ring. Modifications at various positions can dramatically influence potency and selectivity for specific biological targets.
Research on indazole derivatives as inhibitors for targets like Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has provided detailed SAR insights. For instance, in a series of indazole-pyrimidine-based VEGFR-2 inhibitors, the nature of the substituent at the 2-position of the pyrimidine (B1678525) ring was critical. rsc.org While hydrophobic groups like alkyl or halogens led to decreased potency, the introduction of hydrogen-bond-forming groups such as amides and sulfonamides resulted in enhanced activity. rsc.org
Similarly, studies on CCR4 antagonists revealed that the size of substituents on the indazole ring is a key factor. Only small groups were well-tolerated at the C5, C6, and C7 positions, with C6 substitution being generally preferred. acs.org In the context of phosphodiesterase 10A (PDE10A) inhibitors, the fusion of a pyrimido ring to the indazole core to create a pyrimido[1,2-b]indazole system was shown to be a highly effective strategy, yielding a 20-fold increase in inhibitory potency compared to related triazolopyrimidine structures. mdpi.com
The table below summarizes SAR findings for various indazole analogues targeting different proteins.
| Target Protein | Indazole Analogue Series | Key SAR Findings | Reference(s) |
| VEGFR-2 | Indazole-pyrimidine derivatives | Hydrogen-bond forming groups (amides, sulfonamides) at the pyrimidine 2-position enhance potency compared to hydrophobic groups (alkyl, halogen). | rsc.org |
| FGFR1 | Phenyl-substituted indazoles | N-H of the indazole forms a hydrogen bond with Glu562, while the indazole nitrogen and amide N-H bond with Ala564 in the ATP-binding pocket. | rsc.org |
| IKK-β | Dihydrothieno[2,3-e]indazole derivatives | The specific substitution pattern on the dihydrothieno[2,3-e]indazole core is critical for inhibitory activity. | nih.gov |
| CCR4 | Indazole arylsulfonamides | Small groups are tolerated at C5, C6, and C7, with C6 being the preferred position. Methoxy or hydroxyl groups at C4 are potent. | acs.org |
| PDE10A | Pyrimido[1,2-b]indazole derivatives | The pyrimido[1,2-b]indazole core provides a significant (20-fold) increase in potency over similar heterocyclic systems. | mdpi.com |
Role of Methyl Groups at C-5 and C-7 in Modulating Activity
The methyl groups at the C-5 and C-7 positions of the 1H-indazole ring play a crucial role in modulating biological activity through a combination of steric and electronic effects.
In the development of analog-sensitive kinase inhibitors targeting Akt, the C7 position of the indazole ring was identified as a key site for modification. ucsf.edu The introduction of even a small methyl group at C7 was sufficient to create a steric clash with the gatekeeper methionine residue in the wild-type enzyme, thereby conferring selectivity for engineered kinases with a smaller gatekeeper residue. ucsf.edu Further exploration showed that larger alkyl substituents at the C7 position could be accommodated in the analog-sensitive kinase, suggesting the presence of a large hydrophobic pocket behind the gatekeeper residue. ucsf.edu Maximum potency against the engineered Akt kinase was achieved with C3 to C5 alkyl chains at the C7 position. ucsf.edu
In a different context, modifying selective α2-adrenoceptor agonists, it was found that substituting a methyl group at the C7 position of the indazole nucleus of marsanidine (B1261314) analogues led to compounds with higher cardiovascular activity. acs.org This highlights that for certain targets, a C7-methyl group can be beneficial for potency.
The electronic contribution of methyl groups, which are electron-donating, can also influence the reactivity and binding affinity of the indazole ring system. While specific studies on 5,7-dimethyl-1H-indazole are limited, research on related substituted indazoles, such as 5,7-dibromo-1H-indazole, underscores the importance of substitutions at these positions for creating specific electronic properties that can be exploited for targeted chemical reactions and biological interactions.
The table below details the observed effects of substitutions at the C-5 and C-7 positions on the activity of indazole analogues.
| Compound Series | Substitution | Effect on Activity | Mechanism | Reference(s) |
| Akt Inhibitors (A-443654 analogues) | C7-Methyl | Confers selectivity for analog-sensitive vs. wild-type Akt. | Steric clash with the gatekeeper methionine residue in the wild-type enzyme. | ucsf.edu |
| Akt Inhibitors (A-443654 analogues) | C7-Alkyl (C3-C5 chains) | Maximizes potency against analog-sensitive Akt. | Optimal fitting into a large hydrophobic pocket near the gatekeeper position. | ucsf.edu |
| Marsanidine Analogues | C7-Methyl | Increases cardiovascular activity. | Not explicitly detailed, but likely enhances binding affinity to α2-adrenoceptors. | acs.org |
| GSK-3 Inhibitors | C5-Methyl | Lower activity compared to a C5-methoxy group. | Suggests the importance of an oxygen atom for hydrogen bonding or favorable electronic interactions. | rsc.org |
Pharmacophore Elucidation for Target Interaction
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.govijper.org The indazole ring is a well-established pharmacophore, frequently appearing in kinase inhibitors where it typically acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. rsc.orgresearchgate.net
For Fibroblast Growth Factor Receptor (FGFR) kinases, a de novo design approach identified an indazole-based pharmacophore as a key element for inhibition. nih.govacs.orgacs.org Docking models of these indazole-containing fragments into the ATP binding site of FGFR1 revealed that the N-H of the indazole ring forms a hydrogen bond with the backbone amide of an alanine (B10760859) residue (Ala564), while one of the indazole nitrogen atoms acts as a hydrogen bond acceptor for the backbone N-H of the same residue. rsc.org This interaction mimics the binding of the adenine (B156593) region of ATP to the kinase hinge.
A pharmacophore model developed for Akt2 inhibitors also highlighted the importance of the indazole core. medsci.org The model included features for hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic groups, all positioned around the key active site residues of the kinase. medsci.org
In the context of this compound, the core indazole provides the essential hydrogen bond donor (N1-H) and acceptor (N2) features for hinge binding. The methyl groups at C-5 and C-7 primarily contribute to the hydrophobic features of the pharmacophore. They can engage in favorable van der Waals interactions with hydrophobic pockets within the target protein, potentially enhancing binding affinity and influencing selectivity. For example, in Akt inhibitors, the C7-substituent occupies a hydrophobic pocket adjacent to the gatekeeper residue. ucsf.edu
A general pharmacophore model for an indazole-based kinase inhibitor would typically include:
A Hydrogen Bond Donor: The N1-H of the indazole ring.
A Hydrogen Bond Acceptor: The N2 nitrogen of the indazole ring.
Hydrophobic/Aromatic Regions: The fused benzene (B151609) ring of the indazole.
Additional Features: Vector points for other substituents that can interact with specific pockets of the target protein, such as the hydrophobic pockets occupied by the C-5 and C-7 methyl groups.
Correlation Between Computational Models and Experimental Bioactivity
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are integral to modern drug discovery, often showing a strong correlation with experimental results for indazole-based compounds. longdom.orgbiotech-asia.org These in silico techniques provide valuable insights into binding modes and help predict the biological activity of novel analogues, thereby guiding synthetic efforts. longdom.orgtandfonline.com
In the development of antileishmanial indazole derivatives, molecular docking studies were used to predict the binding conformations of newly synthesized compounds within the active site of the Leishmania trypanothione (B104310) reductase (TryR) enzyme. tandfonline.com The docking results showed that the most active compounds in biological assays also had the most favorable (lowest) binding energies, indicating a stable and thermodynamically favorable interaction with the target enzyme. tandfonline.com For instance, the higher experimental activity of one compound over another was correctly predicted by its more stable docked complex. tandfonline.com
Similarly, computational studies on indazole scaffolds as VEGFR-2 inhibitors demonstrated a clear link between in silico predictions and potential bioactivity. biotech-asia.org Molecular docking analyses identified compounds with high binding affinities and favorable interactions with key amino acid residues in the ATP binding pocket of VEGFR-2. biotech-asia.org These compounds, predicted to be potent inhibitors, provided a strong basis for their synthesis and subsequent biological evaluation.
For a series of 1H-indazole-3-carboxamide derivatives designed as inhibitors of human GSK-3, structure-based discovery methods were employed. rsc.org Computational models predicted that these compounds would bind to the ATP binding site, and the subsequent experimental testing confirmed their inhibitory activity, validating the in silico hypothesis. rsc.org
These examples demonstrate the predictive power of computational models in the study of indazole analogues. By accurately modeling the interactions between a ligand and its target, researchers can rationalize observed SAR and prioritize the synthesis of compounds with the highest probability of success, accelerating the drug discovery process.
Coordination Chemistry and Metal Complexes Involving 5,7 Dimethyl 1h Indazole Ligands
Synthesis of Metal Complexes with 5,7-Dimethyl-1H-indazole as a Ligand
Currently, there are no specific methods reported in the scientific literature for the synthesis of metal complexes using this compound as a ligand. General synthetic strategies for analogous indazole-based metal complexes often involve the reaction of the indazole derivative with a metal salt in a suitable solvent. The coordination can be influenced by factors such as the reaction temperature, the molar ratio of ligand to metal, and the pH of the medium. However, without experimental data, the specific conditions required for the successful synthesis of this compound complexes remain unknown.
Structural Characterization of Coordination Compounds (e.g., Geometry, Bonding)
The structural characterization of metal complexes is fundamental to understanding their properties. Techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy are typically employed to determine the geometry of the complex, the coordination mode of the ligand, and the nature of the metal-ligand bonding. As no metal complexes of this compound have been synthesized and characterized, there is no data available on their structural features. It can be hypothesized that the ligand would coordinate to metal centers through one or both of its nitrogen atoms, but this remains to be experimentally verified.
Electronic Properties of Metal-Indazole Complexes
The electronic properties of metal complexes, including their absorption and emission spectra, are dictated by the nature of the metal ion and the coordinating ligands. These properties are crucial for applications in areas such as photocatalysis and sensor technology. The electronic properties of metal complexes containing this compound have not been investigated.
Biological Activity of this compound Metal Complexes (e.g., Antimicrobial, Antioxidant)
Metal complexes of various indazole derivatives have shown promise as antimicrobial and antioxidant agents. The coordination of a metal ion to an organic ligand can enhance its biological activity. While there are reports on the biological activities of other substituted indazoles, no studies have been published on the antimicrobial or antioxidant properties of metal complexes specifically derived from this compound.
Catalytic Applications of Metal-Indazole Complexes
Indazole-based metal complexes have been explored for their catalytic potential in various organic transformations. The specific steric and electronic environment provided by the ligand can influence the catalytic activity and selectivity of the metal center. To date, there is no information available regarding the use of this compound metal complexes in catalysis.
Emerging Applications and Future Research Directions of 5,7 Dimethyl 1h Indazole
Agrochemical Formulations and Applications
The indazole core is a recognized pharmacophore in the development of agrochemicals, and its derivatives are being investigated for their potential to enhance crop protection. lookchem.comresearchgate.net While research specifically detailing 5,7-dimethyl-1H-indazole in commercial agrochemical formulations is nascent, the broader family of indazole compounds has shown promise. For instance, certain substituted indazoles have been explored as potential herbicides. mdpi.com Preliminary studies on related structures suggest that the indazole motif can interfere with plant growth processes.
The development of new agrochemicals often involves using indazole derivatives as key precursors in synthesis. lookchem.comchemimpex.com The strategic placement of methyl groups, as seen in this compound, can influence the molecule's lipophilicity and interaction with biological targets in pests and weeds, potentially leading to more effective and selective agents. chemimpex.com Future research in this area will likely focus on synthesizing and screening libraries of this compound derivatives to identify candidates with potent herbicidal or pesticidal activity and favorable environmental profiles. mdpi.comresearchgate.net
| Derivative Class | Potential Application | Research Focus |
| Arylindazoles | Herbicides | Synthesis and evaluation of plant growth inhibition. mdpi.com |
| Substituted Indazoles | General Agrochemicals | Use as precursors for targeted pest and disease control. lookchem.comchemimpex.com |
| 2-phenyl-4,5,6,7-tetrahydro-2H-indazole | Paddy Field Herbicides | Development of new derivatives for specific agricultural needs. mdpi.com |
**8.2. Materials Science Applications
The unique chemical properties of the indazole ring system make it a valuable component in the design of novel materials. chemimpex.com The planar, aromatic structure and the presence of nitrogen atoms for coordination make this compound and its derivatives suitable candidates for applications in coordination polymers and organic electronics.
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are at the forefront of materials chemistry, with applications in sensing, catalysis, and luminescence. mdpi.commdpi.comlupinepublishers.com Indazole derivatives are effective ligands for constructing CPs due to their ability to coordinate with metal ions through their nitrogen atoms. mdpi.com The resulting materials often exhibit interesting photoluminescent (PL) properties. mdpi.comugr.es
Research has shown that CPs synthesized from indazole-carboxylic acid ligands and metal ions like Zn(II) and Cd(II) can be highly emissive. mdpi.comugr.esresearchgate.net The luminescence is typically driven by ligand-centered π-π* electronic transitions. mdpi.comugr.es While studies focusing specifically on this compound are emerging, related structures like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have been used to create lanthanide-based complexes with long-lived photoluminescence. acs.org Future work will likely involve incorporating this compound into CPs and MOFs to tune their structural and photophysical properties for applications such as chemical sensors or light-emitting devices.
| Ligand System | Metal Ion(s) | Resulting Structure | Key Property |
| 1H-Indazole-6-carboxylic acid | Zn(II), Cd(II) | Double chain or 3D network CPs. mdpi.comugr.es | Photoluminescence. mdpi.comugr.es |
| 1H-Indazole-5-carboxylic acid | Zn(II) | 3D interpenetrated MOFs. researchgate.net | Luminescence thermometry, phosphorescence. researchgate.net |
| 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine | Lanthanides(III) | Coordination complexes. acs.org | Long-lived photoluminescence. acs.org |
The field of organic electronics leverages carbon-based molecules and polymers for applications in devices like organic light-emitting diodes (OLEDs) and organic semiconductors. ambeed.combldpharm.com The planar aromatic system of indazole derivatives makes them candidates for such applications. The methyl groups in this compound can enhance solubility in organic solvents and influence molecular packing in the solid state, which are critical parameters for device performance. Derivatives such as this compound-3-carboxylic acid and this compound-3-carbaldehyde are available as building blocks for more complex organic materials. bldpharm.combldpharm.com The potential for creating dyes and pigments from indazole scaffolds further extends their utility in this domain.
Advanced Drug Discovery and Development Strategies for this compound Scaffolds
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs. nih.govnih.govpnrjournal.com The this compound framework is being actively explored using advanced drug design strategies to develop novel therapeutic agents. nih.gov
Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and multi-component reactions, have enabled the efficient creation of diverse libraries of substituted indazoles. nih.govresearchgate.netrsc.org These strategies allow for systematic modifications of the this compound core to conduct structure-activity relationship (SAR) studies. A key approach is fragment-led de novo design, where small molecular fragments are computationally or experimentally screened and then grown or merged to create potent and selective inhibitors against specific biological targets. nih.govacs.org For example, this strategy has been successfully used to develop 1H-indazole-based inhibitors of fibroblast growth factor receptors (FGFRs). nih.govacs.org
Mechanistic Insights into Novel Biological Targets
A crucial aspect of modern drug discovery is identifying the specific molecular targets through which a compound exerts its therapeutic effect. Research on this compound derivatives is increasingly focused on elucidating these mechanisms. For instance, derivatives of the related 1,3-dimethyl-1H-indazol-6-amine have been designed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. nih.gov
Studies have shown that specific indazole derivatives can act as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. researchgate.netnih.gov For example, indazole-based compounds have been identified as inhibitors of RIP2 kinase for inflammatory diseases and various kinases involved in cancer, such as ALK, EGFR, and FGFRs. nih.gov The antitumor activity of some indazole derivatives has been linked to the induction of apoptosis and modulation of signaling pathways like the MAPK/ERK pathway. researchgate.netnih.gov
| Compound Class/Derivative | Biological Target/Pathway | Therapeutic Area |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Indoleamine 2,3-dioxygenase (IDO1), MAPK/ERK pathway. nih.gov | Hypopharyngeal Carcinoma. nih.gov |
| 1H-indazole derivatives | Fibroblast growth factor receptors (FGFRs). nih.govacs.org | Cancer. nih.gov |
| 3-aminoindazole derivatives (e.g., Entrectinib) | Anaplastic lymphoma kinase (ALK). nih.govpnrjournal.com | Cancer. nih.govpnrjournal.com |
| 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | RIP2 kinase. nih.gov | Inflammatory Diseases. nih.gov |
Computational Chemistry for De Novo Design and Optimization
Computational chemistry is an indispensable tool for accelerating the drug discovery process. whiterose.ac.uk For the this compound scaffold, computational methods are employed for de novo design, which involves creating novel molecular structures with desired properties from scratch. acs.orgwhiterose.ac.ukacs.org
Techniques such as molecular docking are used to predict how different indazole derivatives will bind to the active site of a target protein, providing insights for structural optimization. jmchemsci.com For example, docking studies were used to analyze the interaction of novel indazole derivatives with the DNA gyrase enzyme. jmchemsci.com Furthermore, Density Functional Theory (DFT) calculations are utilized to understand the electronic structure and reactivity of indazole compounds, which helps explain their interaction with biological targets and informs the design of new syntheses. pnrjournal.com Time-dependent DFT (TD-DFT) has been used to study the emission spectra of indazole-based coordination polymers, correlating theoretical calculations with experimental photoluminescent properties. mdpi.comugr.es These computational approaches enable a more rational, structure-guided design of new molecules based on the this compound framework.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Steps | Yield Optimization Tips | Reference |
|---|---|---|---|
| Friedel-Crafts + Cyclization | Acid chloride formation → Friedel-Crafts acylation → Hydrazine cyclization | Use DMF as solvent for cyclization | |
| Cu(I)-Catalyzed Coupling | Aryl halide activation → N–N bond formation | Optimize catalyst loading (e.g., 10% CuI) | |
| One-Step Hydrazine Protocol | Direct reaction of fluorinated ketones with hydrazine | High-purity hydrazine hydrate |
What spectroscopic techniques are recommended for characterizing this compound?
Basic Research Question
Characterization should include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, indazole derivatives show distinct imidazole proton signals at δ 7.5–8.5 ppm .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1660 cm⁻¹ if intermediates are present) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
Methodological Tip : Cross-validate results with computational methods (e.g., density functional theory (DFT) for NMR chemical shift prediction) .
What pharmacological activities of indazole derivatives inform research on this compound?
Basic Research Question
Indazoles exhibit diverse bioactivities, suggesting potential avenues for this compound:
Q. Table 2: Bioactivity Correlations
How can reaction conditions be optimized to improve synthesis yield?
Advanced Research Question
Optimization strategies include:
- Catalyst Recycling : Fe₃O₄ nanoparticles in ethanol enable catalyst reuse without yield loss .
- Solvent Selection : DMF or iPrOH improves cyclization efficiency compared to polar aprotic solvents .
- Temperature Control : Reflux conditions (e.g., 120°C in DMF) enhance ring closure kinetics .
Methodological Tip : Use design of experiments (DoE) to test variables (e.g., temperature, catalyst loading) systematically .
How can contradictions in bioactivity data be resolved?
Advanced Research Question
Address discrepancies via:
- Triangulation : Combine in vitro (e.g., enzyme assays) and in vivo models (e.g., rodent pain models) to validate mechanisms .
- Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .
- Structural Analog Comparison : Compare this compound with nitro- or halogenated derivatives to isolate substituent effects .
How can computational chemistry elucidate structure-activity relationships (SAR)?
Advanced Research Question
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain reactivity or binding affinity .
- Molecular Docking : Simulate interactions with targets (e.g., kinases, receptors) to guide functionalization .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polarizability) with bioactivity using regression analysis .
Methodological Tip : Validate computational predictions with experimental assays (e.g., IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
